Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a tetrahydropyrimidine core substituted at position 4 with a thiophen-3-yl group and at position 5 with a methyl ester. DHPMs are structurally related to bioactive molecules like monastrol and are known for diverse pharmacological activities, including enzyme inhibition, antitumor, and antioxidant effects . This article compares the compound’s physicochemical properties, synthetic routes, and biological activities with its structural analogs, focusing on substituent effects at position 4 and ester variations.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-8(10(14)16-2)9(13-11(15)12-6)7-3-4-17-5-7/h3-5,9H,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNCYMVAPBLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CSC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of thiophene derivatives with appropriate reagents to form the core tetrahydropyrimidine structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Key Reaction Parameters:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Cu-TAzo-TAPB (5 mol%) | 93 | |
| Temperature | 80°C | 89 | |
| Reaction Time | 30–45 minutes | 77–93 |
Nucleophilic Substitution Reactions
The thioxo group at position 2 undergoes substitution with nucleophiles:
- Methylation : Reacts with methyl iodide (CH₃I) in DMF using K₂CO₃ to yield dimethylated derivatives1.
- Amination : Treatment with hydrazine hydrate forms hydrazine-substituted analogs for further functionalization1.
Substitution Reaction Conditions:
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| CH₃I + K₂CO₃ | DMF | 1-Methyl-2-(methylthio) derivative | 89 |
| NH₂NH₂·H₂O | Ethanol | 2-Hydrazineyl derivative | 82 |
Oxidation and Reduction Pathways
- Oxidation : The thiophene ring undergoes oxidation with H₂O₂/CH₃COOH to form sulfoxide or sulfone derivatives4.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative4.
Oxidation/Redution Outcomes:
| Reaction Type | Reagents | Product |
|---|---|---|
| Thiophene Oxidation | H₂O₂/CH₃COOH | Sulfoxide or sulfone derivatives |
| Pyrimidine Reduction | H₂ (1 atm), Pd-C | Dihydropyrimidine analog |
Acylation and Esterification
The carboxylate ester group undergoes transesterification or hydrolysis:
- Transesterification : Reacts with higher alcohols (e.g., propanol) under acid catalysis to form propyl esters5.
- Hydrolysis : Treatment with NaOH/H₂O yields the corresponding carboxylic acid6.
Ester Modification Examples:
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Transesterification | Propanol, H₂SO₄ | Propyl ester | 75 |
| Hydrolysis | 1M NaOH, reflux | 5-Carboxylic acid derivative | 88 |
Cross-Coupling Reactions
The thiophene-3-yl group participates in Suzuki-Miyaura couplings for aryl functionalization:
- Example : Reacts with 4-bromobenzaldehyde under Pd(PPh₃)₄ catalysis to introduce aryl groups7.
Cross-Coupling Conditions:
| Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | 4-Benzaldehyde-substituted analog | 65 |
Biological Activity Modulation
Structural modifications enhance bioactivity:
- Antimicrobial Activity : Introduction of hydrazide groups (e.g., N′-[5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl]acetohydrazide ) improves MIC values against S. aureus (MIC = 12.5 µg/mL)1.
- Analgesic Activity : Schiff base derivatives show 60–70% inhibition in acetic acid-induced writhing tests1.
Stability and Reactivity Trends
- pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions.
- Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures8.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound's derivatives are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 4
The substituent at position 4 significantly influences biological activity and physicochemical properties:
Thiophene Isomers
- Thiophen-3-yl vs. Thiophen-2-yl :
- Thymidine Phosphorylase Inhibition :
- The thiophen-3-yl analog exhibits moderate inhibitory activity (IC₅₀ = 349.9 ± 3.7 µM) .
- In contrast, the thiophen-2-yl isomer (Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-...) shows superior potency (IC₅₀ = 38.1 µM), suggesting stereoelectronic effects enhance binding .
- Cytotoxicity :
- The thiophen-3-yl derivative demonstrates 57% cell viability inhibition at 349.9 µM, while the thiophen-2-yl analog achieves 95% inhibition at 404.6 µM, indicating positional isomerism impacts cytotoxicity .
Aryl vs. Heteroaryl Substitutents
Electron-Donating Aryl Groups :
- A 3,4-dimethoxyphenyl substituent (IC₅₀ = 424.1 ± 0.9 µM) shows weaker thymidine phosphorylase inhibition than thiophen-3-yl, highlighting the importance of heteroaromaticity .
- A 4-nitrophenyl analog (Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-...) is reported but lacks explicit activity data in the provided evidence .
Perfluorophenyl and Trimethoxyphenyl :
- The perfluorophenyl derivative (Methyl 6-methyl-2-oxo-4-(perfluorophenyl)-...) has a high melting point (311–312°C), suggesting enhanced crystallinity due to fluorine’s electronegativity .
- The trimethoxyphenyl analog (Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-...) exhibits moderate antioxidant activity but inferior radical scavenging compared to furan-containing analogs .
Heterocyclic Substituents
- Furan-2-yl: Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... derivatives show notable antioxidant activity (IC₅₀ = 0.6 mg/mL for diphenylpicrylhydrazine scavenging) , outperforming thiophene analogs in this context.
Ester Group Variations
The ester group at position 5 influences solubility and metabolic stability:
- Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 6-methyl-2-oxo-4-p-tolyl-...) exhibit higher melting points (211°C) compared to ethyl analogs (e.g., Ethyl 6-methyl-2-oxo-4-p-tolyl-...), likely due to tighter crystal packing . Ethyl esters generally show improved solubility in organic solvents, as seen in synthesis protocols using ethanol for recrystallization .
Enzyme Inhibition
Thymidine Phosphorylase (TP) :
Substituent at Position 4 IC₅₀ (µM) % Inhibition (at 349.9 µM) Thiophen-3-yl 349.9 ± 3.7 57% Thiophen-2-yl 38.1 95% 3,4-Dimethoxyphenyl 424.1 ± 0.9 59% Cytochrome c Oxidase :
The thiophen-3-yl analog shows 67% inhibition at 389.2 µM, comparable to other DHPMs .
Antioxidant Activity
- Furan-2-yl derivatives outperform thiophene analogs in radical scavenging, likely due to furan’s electron-rich π-system enhancing redox activity .
Analgesic Activity
Physicochemical and Structural Properties
Spectral Data
- IR Spectroscopy :
- The ester C=O stretch for methyl/ethyl esters appears at ~1737–1742 cm⁻¹, while the pyrimidine C=O is observed at 1678–1687 cm⁻¹, consistent across analogs .
- Thione derivatives (e.g., Ethyl 6-methyl-2-sulfanylidene-4-(thiophen-2-yl)-...) show N–H···S hydrogen bonds in crystal structures, altering solubility .
Crystallography
- The thiophen-2-yl thione analog adopts a sofa conformation in the pyrimidine ring, with supramolecular chains stabilized by N–H···O/S interactions .
Biological Activity
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of dihydropyrimidone derivatives, which have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- CAS Number : 352692-70-7
Antitumor Activity
Recent studies have highlighted the potential of dihydropyrimidone derivatives as thymidine phosphorylase (TP) inhibitors. TP is an enzyme involved in angiogenesis and tumor growth. Compounds similar to this compound have shown promising results in inhibiting TP activity:
| Compound | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Methyl 6-methyl-2-oxo... | TBD | Non-competitive |
| Compound 1 | 314.0 ± 0.90 | Non-competitive |
| Compound 12 | 303.5 ± 0.40 | Non-competitive |
| Standard Inhibitor (7-deazaxanthine) | 41.0 ± 1.63 | Competitive |
These findings suggest that the compound may serve as a lead for developing new cancer therapies by targeting angiogenesis pathways .
Antimicrobial Activity
The antimicrobial properties of similar tetrahydropyrimidine derivatives have also been investigated. Studies indicate that these compounds exhibit activity against various bacterial strains, though specific data on this compound is limited. The general trend shows that modifications in the thiophene ring can enhance antimicrobial efficacy.
Study on Thymidine Phosphorylase Inhibition
In a recent study focusing on dihydropyrimidone derivatives, several compounds were tested for their ability to inhibit thymidine phosphorylase. Among them, the derivatives showed varying degrees of inhibition with IC50 values ranging from 303 to 322 µM. The study utilized molecular docking to elucidate the binding interactions at the active site of TP, suggesting that structural modifications could enhance inhibitory potency .
Cytotoxicity Assessment
The cytotoxic effects of these compounds were assessed using the MTT assay on mouse fibroblast cells (3T3). The results indicated that most active compounds were non-cytotoxic at the tested concentrations, which is promising for future therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., thiophene-3-carboxaldehyde), and a urea/thiourea derivative. Reaction optimization includes acid catalysis (e.g., HCl, p-TsOH) under reflux in ethanol or acetic acid, with yields ranging from 60–80% depending on substituent reactivity . Post-synthesis purification involves recrystallization from ethyl acetate/ethanol mixtures or column chromatography.
Q. How is the structural integrity and purity of this compound validated?
- Spectroscopic techniques :
- 1H/13C NMR : Confirms regiochemistry of the tetrahydropyrimidine ring and substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) via characteristic shifts (e.g., NH protons at δ 8.5–9.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .
- IR spectroscopy : Detects carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) and NH bending modes (~1650 cm⁻¹) .
- Mass spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 307.08 for C12H12N2O3S) .
Advanced Research Questions
Q. What crystallographic strategies resolve conformational ambiguities in the tetrahydropyrimidine ring?
Single-crystal X-ray diffraction reveals non-planar puckering of the tetrahydropyrimidine ring, with deviations of ~0.2 Å from the mean plane (flattened boat conformation). Key parameters include:
- Dihedral angles : Between the pyrimidine ring and thiophene (e.g., 80–85°), influencing π-π stacking in the solid state .
- Hydrogen bonding : Intermolecular C–H···O/N interactions stabilize crystal packing (e.g., chains along the c-axis) . Refinement protocols use SHELX software with riding H-atom models (Uiso = 1.2–1.5×C) .
Q. How do electronic effects of the thiophene substituent influence reactivity in derivatization?
The thiophen-3-yl group exhibits resonance-driven electron donation , enhancing electrophilic substitution at the 2-position. Regioselectivity in further functionalization (e.g., halogenation, cross-coupling) is guided by:
Q. How can conflicting bioactivity data across studies be reconciled?
Discrepancies in antimicrobial or antitumor activity (e.g., IC50 variations) may arise from:
- Structural polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) alter solubility .
- Assay conditions : Varying pH, serum proteins, or cell lines impact bioavailability. Mitigation strategies:
- Docking studies : Compare binding modes to target proteins (e.g., dihydrofolate reductase).
- Pharmacokinetic profiling : Measure metabolic stability in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
